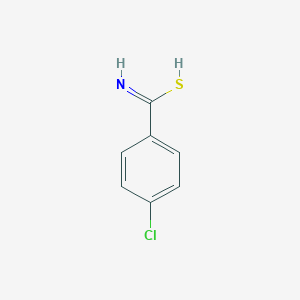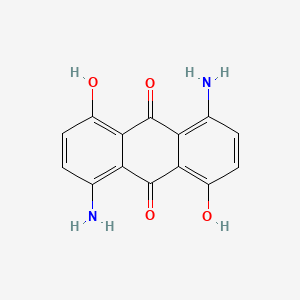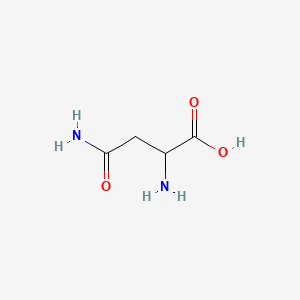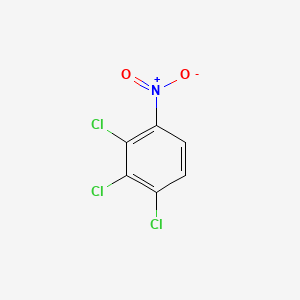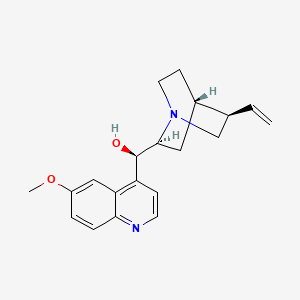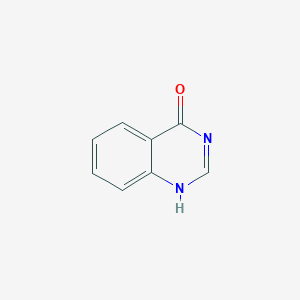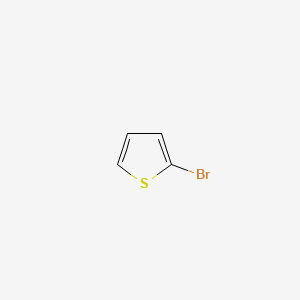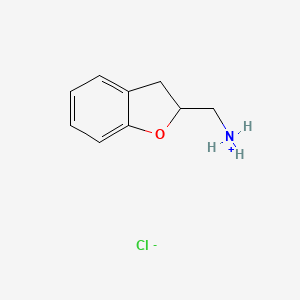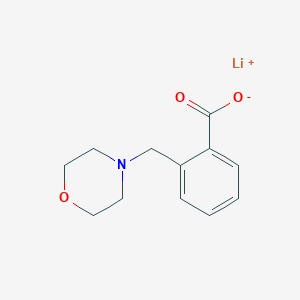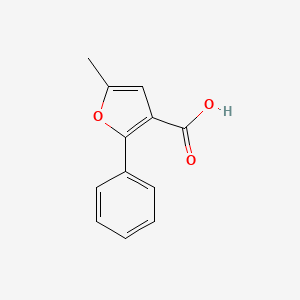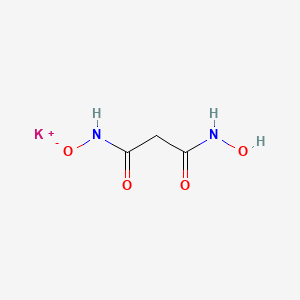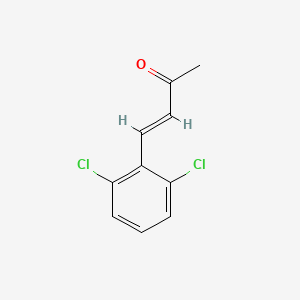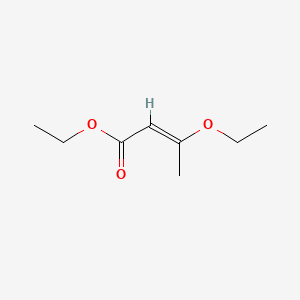
Ethyl 3-ethoxy-2-butenoate
Descripción general
Descripción
Ethyl 3-ethoxy-2-butenoate is an organic compound with the molecular formula C8H14O3. This compound is a colorless to yellow liquid or a white to yellow solid, depending on its purity and storage conditions . It is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-2-butenoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-ethoxy-2-butenoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-ethoxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-ethoxy-2-butenoic acid.
Reduction: 3-ethoxy-2-butanol.
Substitution: Various substituted butenoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxy-2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester substrates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-ethoxy-2-butenoate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to produce 3-ethoxy-2-butenoic acid and ethanol. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as enzymatic hydrolysis or chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with the formula C4H8O2, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Ethyl 3-ethoxy-2-butenoate is unique due to its conjugated double bond and ethoxy substituent, which confer distinct reactivity and properties compared to simpler esters like ethyl acetate and methyl butyrate .
Propiedades
Número CAS |
5331-73-7 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
ethyl (Z)-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6- |
Clave InChI |
ZOCYCSPSSNMXBU-SREVYHEPSA-N |
SMILES |
CCOC(=CC(=O)OCC)C |
SMILES isomérico |
CCO/C(=C\C(=O)OCC)/C |
SMILES canónico |
CCOC(=CC(=O)OCC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
